1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane
Overview
Description
“1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The imidazole ring in the molecule is planar and is susceptible to both electrophilic and nucleophilic attack . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is highly stable to thermal, acid, base, oxidation, and reduction conditions . The specific physical and chemical properties of “this compound” are not detailed in the available resources.
Scientific Research Applications
Catalytic Applications
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is involved in the field of catalysis. Studies have shown its relevance in forming nickel(ii) complexes with modified linear N4 ligands. These complexes exhibit novel coordination geometries and catalyze the oxidation of cyclohexane, with methyl substituents influencing the catalytic efficiency. Notably, certain ligands provide labile coordination sites for oxidant binding, enhancing total turnover numbers and product selectivity (Sankaralingam, Vadivelu, & Palaniandavar, 2017). Additionally, manganese(II) complexes of similar structures have been isolated, showing significant activity in the epoxidation of olefins, with the ligand's stereoelectronic factors affecting the outcome (Saravanan, Sankaralingam, & Palaniandavar, 2014).
Imaging Applications in Cancer
Another crucial application lies in imaging for cancer research. [11C]CX-6258, a compound related to this compound, was synthesized for use as a PET tracer in imaging Pim kinases in cancer. The synthesis involves N-[(11)C]methylation and is significant for its high radiochemical yield and specific activity, indicating potential in oncological diagnostics (Wang et al., 2015).
Synthesis of Heterocyclic Compounds
In the domain of synthetic chemistry, this compound is involved in the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, offering a pathway to create structurally unique heterocyclic compounds. This is significant for developing novel pharmaceuticals or materials with specific properties (Dzedulionytė et al., 2022).
Potential Therapeutic Applications
While excluding specific details on drug usage and side effects, it's worth noting that related compounds have shown potential in therapeutic applications, evidenced by studies on antimicrobial, anticancer activities, and sigma receptor affinity. These findings highlight the versatility and potential of compounds structurally related to this compound in the medical and pharmaceutical fields (Verma et al., 2015), (Moussa et al., 2012).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the biological activity exhibited by this particular compound.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to have various biological effects, which would result from their interaction with their targets
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While imidazole derivatives are used in a variety of applications, including pharmaceuticals, their safety profile can vary . The specific safety and hazard information for “1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane” is not provided in the available resources.
Properties
IUPAC Name |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-14-9(11)7-13-10(14)8-15-5-2-3-12-4-6-15/h7,12H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIKHQREQDROBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN2CCCNCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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